2',3'-Dideoxy-3'-fluoro-5-chlorouridine 5'-triphosphate
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Overview
Description
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate is a synthetic nucleoside analog. It is structurally similar to natural nucleotides but contains modifications that make it useful in various scientific and medical applications. This compound is particularly interesting due to its potential antiviral properties and its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 3’ position.
Chlorination: Addition of the chlorine atom at the 5 position.
Triphosphorylation: Conversion of the nucleoside to its triphosphate form.
Each of these steps requires specific reagents and conditions. For example, fluorination might involve the use of diethylaminosulfur trifluoride (DAST) under controlled temperature conditions, while chlorination could be achieved using thionyl chloride. The final triphosphorylation step often involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The process also includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Though less common, these reactions can modify the nucleoside’s structure and properties.
Hydrolysis: The triphosphate group can be hydrolyzed to yield the corresponding nucleoside monophosphate or diphosphate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield azido or amino derivatives, while hydrolysis would produce nucleoside monophosphates or diphosphates.
Scientific Research Applications
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of viral polymerases, thereby preventing viral replication. This is particularly relevant in the context of antiviral research, where the compound’s ability to disrupt viral DNA synthesis is of great interest.
Comparison with Similar Compounds
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate can be compared to other nucleoside analogs such as:
2’,3’-Dideoxy-3’-fluorouridine: Lacks the chlorine atom at the 5 position.
2’,3’-Dideoxy-5-fluorouridine: Lacks the fluorine atom at the 3’ position.
Emtricitabine: Contains a sulfur atom in place of the oxygen in the sugar moiety.
The unique combination of fluorine and chlorine atoms in 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate gives it distinct properties, making it a valuable tool in both research and therapeutic contexts.
Properties
CAS No. |
124903-23-7 |
---|---|
Molecular Formula |
C9H13ClFN2O13P3 |
Molecular Weight |
504.58 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13ClFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
PMXKCWWCCFEDIK-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origin of Product |
United States |
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